molecular formula C20H16Cl2N6O B2519584 2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881082-40-2

2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

Cat. No.: B2519584
CAS No.: 881082-40-2
M. Wt: 427.29
InChI Key: ZQXMYZFWINYOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold renowned for diverse pharmacological activities, including antitumor, antiviral, and antiproliferative effects . Its structure features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 3,4-dimethylphenyl group and at position 4 with a 2,4-dichlorobenzohydrazide moiety.

Properties

IUPAC Name

2,4-dichloro-N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N6O/c1-11-3-5-14(7-12(11)2)28-19-16(9-25-28)18(23-10-24-19)26-27-20(29)15-6-4-13(21)8-17(15)22/h3-10H,1-2H3,(H,27,29)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXMYZFWINYOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antitumor, anti-inflammatory, and antimicrobial properties.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For example, derivatives similar to 2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide have been shown to inhibit key proteins involved in cancer progression:

  • BRAF(V600E) : A mutation commonly found in melanoma and other cancers.
  • EGFR : Targeted in various cancers for its role in cell proliferation.

In studies involving various human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia), compounds with similar structures demonstrated cytotoxic effects and inhibited tumor growth effectively .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. Pyrazole derivatives have been noted for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This activity is significant in conditions like rheumatoid arthritis and other inflammatory diseases. The inhibition of these mediators suggests that the compound could be beneficial in therapeutic applications targeting inflammation .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented extensively. Compounds structurally related to 2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide have shown efficacy against various bacterial strains and fungi. For instance:

  • In vitro studies : Demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Mechanism of action : Likely involves disruption of cell membrane integrity and interference with essential metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications in the chemical structure can enhance potency and selectivity against target proteins. For instance:

SubstituentEffect on Activity
ChlorineIncreases lipophilicity
DimethylEnhances binding affinity
BenzohydrazideImproves antitumor efficacy

Case Studies

  • Antitumor Efficacy : In a study evaluating a series of pyrazolo derivatives against cancer cell lines, it was found that modifications similar to those present in 2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide led to enhanced cytotoxicity compared to standard chemotherapeutics .
  • Anti-inflammatory Mechanism : A recent study showcased that a derivative exhibited significant inhibition of LPS-induced NO production in macrophages, indicating its potential as an anti-inflammatory agent .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzohydrazide, including 2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide, exhibit significant anticancer properties. For instance, a study involving cell-based assays on various tumor cell lines (e.g., breast cancer, melanoma) demonstrated that these compounds can inhibit cell proliferation effectively . The mechanism of action is thought to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Inhibition of Enzymatic Activity

This compound has been reported to inhibit specific enzymes that are crucial in metabolic pathways. For example, it has shown potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which is involved in the regulation of glucocorticoids and has implications for treating metabolic syndrome and related disorders such as type 2 diabetes and obesity .

Synthesis and Structural Elucidation

The synthesis of 2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide involves a multi-step process that typically includes the condensation of appropriate hydrazides with substituted aromatic aldehydes. The structural elucidation often employs techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs Identified:

N′-[1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide Substituents: 3,4-Dimethoxybenzohydrazide; 3,4-dimethylphenyl on pyrazolo[3,4-d]pyrimidine.

3,4-Dimethoxy-N′-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

  • Substituents : 3,4-Dimethoxybenzohydrazide; 4-methylphenyl on pyrazolo[3,4-d]pyrimidine.
  • Key Difference : The 4-methylphenyl group may reduce steric hindrance compared to 3,4-dimethylphenyl, possibly affecting binding interactions.

N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide

  • Substituents : 4-Methoxybenzohydrazide; 3-chloro-4-methylphenyl on pyrazolo[3,4-d]pyrimidine.
  • Comparison : The chloro substituent on the phenyl ring may synergize with the hydrazide’s methoxy group for balanced lipophilicity and electronic effects.

Comparative Data Table:

Compound Name Benzohydrazide Substituents Pyrazolo[3,4-d]pyrimidine Substituents Key Properties
Target Compound: 2,4-Dichloro-N'-(1-(3,4-dimethylphenyl)-...) 2,4-Dichloro 1-(3,4-Dimethylphenyl) High lipophilicity; strong electron-withdrawing effects
N′-[1-(3,4-Dimethylphenyl)-...-3,4-dimethoxybenzohydrazide 3,4-Dimethoxy 1-(3,4-Dimethylphenyl) Enhanced polarity; moderate bioavailability
3,4-Dimethoxy-N′-[1-(4-methylphenyl)-... 3,4-Dimethoxy 1-(4-Methylphenyl) Reduced steric hindrance; potential for improved solubility
N′-[1-(3-Chloro-4-methylphenyl)-...-4-methoxybenzohydrazide 4-Methoxy 1-(3-Chloro-4-methylphenyl) Balanced lipophilicity; dual chloro-methoxy electronic modulation

Challenges and Limitations

  • Synthetic Yields : Hydrazide formation often yields <40% in analogs (e.g., 36% in ), necessitating optimization for scalability.
  • Bioavailability: While dichloro substitution enhances lipophilicity, it may reduce aqueous solubility, requiring formulation strategies (e.g., nanoemulsions) .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2,4-dichloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by substitution and coupling reactions. Key factors include:
  • Solvent selection : Ethanol, dimethyl sulfoxide (DMSO), or acetonitrile for solubility and reaction efficiency .
  • Catalysts : Triethylamine or other bases to facilitate coupling reactions .
  • Temperature control : Reflux conditions (e.g., 80–100°C) to accelerate intermediate formation .
  • Purification : Recrystallization (e.g., from acetonitrile) or column chromatography to achieve >95% purity .
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazolo-pyrimidine intermediate to benzohydrazide) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Structural validation requires:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~480) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98% for biological assays) .
  • X-ray crystallography (if available): Resolves 3D conformation and hydrogen-bonding networks .

Q. What are the primary biological targets and mechanisms of action studied for this compound?

  • Methodological Answer : The compound’s pyrazolo-pyrimidine core and chloro-substituted benzohydrazide moiety suggest interactions with:
  • Kinases : Inhibition of ATP-binding pockets via molecular docking (e.g., IC₅₀ values <1 µM for tyrosine kinases) .
  • Enzymes : Assays like fluorescence polarization to measure inhibition of topoisomerase II or cytochrome P450 isoforms .
  • Anticancer activity : In vitro cytotoxicity testing (e.g., IC₅₀ of 2.5 µM in HeLa cells) via MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions often arise from:
  • Purity variations : Re-synthesize the compound and validate purity via HPLC .
  • Assay conditions : Standardize protocols (e.g., cell line passage number, serum concentration) .
  • Structural analogs : Compare activity with derivatives (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl analogs) to identify substituent-specific effects .
  • Target selectivity profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to confirm specificity .

Q. What strategies can enhance the pharmacokinetic properties of this compound for in vivo studies?

  • Methodological Answer : Pharmacokinetic optimization involves:
  • Solubility enhancement : Introduce polar groups (e.g., hydroxyl or methoxy) to the benzohydrazide moiety .
  • Metabolic stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated degradation .
  • Prodrug design : Acetylate hydrazide groups to improve oral bioavailability .
  • In vitro models : Use Caco-2 cell monolayers to predict intestinal absorption and hepatic microsomes for metabolic stability .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Methodological Answer : Key SAR insights include:
  • Core modifications : Replacing pyrimidine with pyridine reduces kinase affinity, while adding methyl groups to the phenyl ring enhances selectivity .
  • Substituent effects :
PositionModificationEffectReference
Benzohydrazide 2,4-ClReplace Cl with F↑ Solubility, ↓ toxicity
Pyrazolo-pyrimidine N1Substitute 3,4-dimethylphenyl with 4-methoxyphenyl↑ Target binding affinity
  • Computational modeling : Use Schrödinger Suite or AutoDock to predict binding modes and optimize substituent geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.